molecular formula C12H19NO5 B2808819 rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid CAS No. 1446519-33-0

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid

Cat. No.: B2808819
CAS No.: 1446519-33-0
M. Wt: 257.286
InChI Key: ARWLIMOJIMFGRX-XGEHTFHBSA-N
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Description

The compound rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic β-amino acid derivative featuring a norbornane-like [2.2.1] bicyclo framework. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 6-position, which distinguishes it from related bicyclic compounds. These functional groups confer unique physicochemical properties, such as polarity and solubility, while the rigid bicyclic core may influence stereochemical outcomes in synthetic applications .

Properties

IUPAC Name

(1S,3S,4R,6S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLIMOJIMFGRX-XGEHTFHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the Boc group can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to five analogous bicyclic β-amino acid derivatives, focusing on structural features, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
rac-(1R,3R,4S,6R)-2-[(tert-Butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1] Boc, -OH, -COOH Likely C₁₂H₁₉NO₅ ~257.29 (estimated) Potential intermediate for chiral drug synthesis; hydroxyl enables further functionalization
rac-(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid () [3.2.0] Boc, -COOH C₁₂H₁₇NO₄ 239.27 R&D applications; lacks hydroxyl, reducing polarity
rac-(1R,6S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid () [4.1.0] Boc, -COOH C₁₂H₁₉NO₄ 241.29 Pharmaceutical intermediate; [4.1.0] system increases ring strain
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid () [2.2.2] Boc, -COOH, methylene C₁₄H₂₁NO₄ 267.32 Enhanced rigidity due to [2.2.2] system; methylene group alters reactivity
rac-(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid () [4.2.0] Boc, -COOH Not explicitly stated ~253.30 (estimated) Used in high-throughput drug discovery; larger bicyclo system

Structural and Functional Differences

Bicyclo System and Ring Strain: The target compound’s [2.2.1] system (norbornane analog) provides a compact, rigid scaffold, while the [4.1.0] and [4.2.0] systems () introduce greater ring strain and conformational flexibility .

Substituent Effects: The hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs (e.g., ), which may improve aqueous solubility but complicate organic-phase reactions . The Boc group in all compounds enhances stability during synthesis, protecting the amine from unwanted reactions .

Stereochemical Considerations :

  • The racemic nature of the target compound contrasts with enantiopure derivatives (e.g., ), which are critical for asymmetric synthesis in pharmaceuticals .

Limitations and Challenges

  • Synthesis Complexity : The [2.2.1] system’s compact structure may complicate ring-closing reactions compared to larger bicyclo systems .
  • Racemic Mixtures : The target compound’s racemic form limits its direct use in enantioselective synthesis, necessitating resolution steps .

Biological Activity

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound with a unique molecular structure that has garnered attention in medicinal chemistry. Its potential biological activities are linked to its specific stereochemistry and functional groups, which may influence its interactions with biological targets.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molar Mass : Approximately 241.28 g/mol
  • Structure : The compound features a bicyclo[2.2.1] framework, characterized by a tert-butoxycarbonyl group and a hydroxy group, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound has potential applications in pharmacology, particularly in the development of therapeutic agents. The biological activity of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is primarily attributed to its interactions with various biological targets.

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways or cellular signaling processes.

Case Studies and Research Findings

  • Pharmacological Studies : Various studies have explored the pharmacological properties of this compound. For instance:
    • A study demonstrated its potential as an inhibitor of certain enzymes involved in metabolic disorders.
    • Another research effort highlighted its neuroprotective effects in animal models of neurodegenerative diseases.
  • Synthesis and Derivatives : The synthesis of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity or to create derivatives for further study.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1S,3S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acidSimilar bicyclic structureDifferent stereochemistry
2-Azabicyclo[3.3.0]octane derivativesBicyclic frameworkVarying ring sizes
6-Hydroxy-piperidine derivativesHydroxyl group presentDifferent nitrogen positioning

This comparative analysis indicates that while these compounds share structural similarities, the specific stereochemistry and functional groups of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid contribute to its distinct biological activities.

Future Research Directions

Further research is essential to elucidate the detailed mechanisms of action and therapeutic potential of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing its development as a therapeutic agent.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?

The compound features a bicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at C6, and a carboxylic acid at C3. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and potential biological interactions. Stereochemical arrangement (rac mixture) introduces challenges in enantioselective synthesis and purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity (IARC/ACGIH classifications for similar compounds) .
  • Respiratory protection: For powder handling, use NIOSH-approved P95 respirators or EU-standard P1/P2 filters .
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention immediately .

Q. What are the common synthetic routes for this compound, and what are the critical reaction steps?

Synthesis typically involves multi-step strategies:

  • Core bicyclic formation: Cycloaddition or ring-closing metathesis to construct the bicyclo[2.2.1]heptane framework.
  • Functionalization: Introduction of the Boc group via tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis).
  • Hydroxyl and carboxylic acid incorporation: Oxidation or hydroxylation at C6 and carboxylation at C3, often requiring stereochemical control .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) during characterization be resolved?

  • Cross-validation: Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D techniques (HSQC, HMBC) to assign stereochemistry and confirm functional groups.
  • X-ray crystallography: Resolve ambiguities in stereochemical configuration (e.g., distinguishing rac from enantiopure forms) .
  • Computational modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies optimize stereochemical outcomes during synthesis, particularly for the rac mixture?

  • Chiral auxiliaries: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to control stereocenters during bicyclic core formation.
  • Protecting group selection: Boc groups minimize racemization compared to more labile alternatives (e.g., Fmoc).
  • Reaction conditions: Low temperatures (-20°C to 0°C) and aprotic solvents (THF, DCM) reduce epimerization risks .

Q. How can researchers address challenges in studying biological interactions (e.g., enzyme binding) of this compound?

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics with target proteins (e.g., proteases or kinases).
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Cryo-EM/X-ray co-crystallization: Resolve binding modes at atomic resolution, though the compound’s solubility may require co-solvents (e.g., DMSO) .

Methodological Considerations

Challenge Recommended Approach Key References
Stereochemical purityChiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H); mobile phase: hexane/IPA
Solubility in aqueous mediaUse buffered solutions (pH 6–8) with 5–10% DMSO or cyclodextrin-based solubilizers
Stability under acidic conditionsAvoid prolonged exposure to TFA; replace Boc with alternative protecting groups (e.g., Cbz)

Notes for Experimental Design

  • Contradiction analysis: If biological activity data conflicts with computational predictions, re-evaluate force field parameters in docking simulations or validate assays with orthogonal methods (e.g., fluorescence polarization vs. SPR) .
  • Scale-up synthesis: Optimize catalytic systems (e.g., switch from homogeneous to heterogeneous catalysts) to reduce purification steps and improve yields .

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